[2-(Piperidin-1-yl)ethyl](1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
2-(Piperidin-1-yl)ethylamine: is a heterocyclic compound that contains both piperidine and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)ethylamine typically involves the reaction of piperidine with a thiadiazole derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a halogenated thiadiazole under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Piperidin-1-yl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate, organic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiadiazole derivatives.
Substitution: Various substituted piperidine or thiadiazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(Piperidin-1-yl)ethylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of both piperidine and thiadiazole rings contributes to its biological activity .
Industry: In the industrial sector, 2-(Piperidin-1-yl)ethylamine is used in the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethylamine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the thiadiazole ring can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-(Piperidin-1-yl)ethylamine
- 2-(Piperidin-1-yl)ethylamine
- 2-(Piperidin-1-yl)ethylamine
Uniqueness: Compared to similar compounds, 2-(Piperidin-1-yl)ethylamine is unique due to the specific arrangement of the thiadiazole ring. This arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N4S |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(thiadiazol-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H18N4S/c1-2-5-14(6-3-1)7-4-11-8-10-9-15-13-12-10/h9,11H,1-8H2 |
InChI Key |
LMFVMTYFYNEPOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC2=CSN=N2 |
Origin of Product |
United States |
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